5-Methyl-1-aminotetrazole chemical structure and CAS number
5-Methyl-1-aminotetrazole chemical structure and CAS number
An In-depth Technical Guide to 1-Methyl-5-aminotetrazole: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-5-aminotetrazole (CAS No: 5422-44-6), a versatile heterocyclic compound of significant interest to researchers in energetic materials, pharmaceuticals, and agrochemicals. The document elucidates the compound's precise chemical structure, nomenclature, and key physicochemical properties. A detailed, field-proven synthesis protocol is presented, emphasizing the causal factors that govern reaction yield and isomeric purity. Furthermore, this guide explores the compound's primary applications, grounded in its unique nitrogen-rich structure, and outlines critical safety and handling procedures. This paper is intended as a key resource for scientists and development professionals requiring a deep technical understanding of this important chemical intermediate.
Chemical Identity and Molecular Structure
Nomenclature and Isomeric Specificity
1-Methyl-5-aminotetrazole is a substituted tetrazole, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. It is crucial to distinguish it from its structural isomers to ensure experimental accuracy.
-
Primary Compound: 1-Methyl-5-aminotetrazole . In this isomer, the methyl group is attached to the nitrogen atom at the 1-position of the tetrazole ring, and the amino group is at the 5-position (the carbon atom). It is also commonly referred to as 5-Amino-1-methyltetrazole.[1][2]
-
Isomer 1: 2-Methyl-5-aminotetrazole . This is a common byproduct in the synthesis of the primary compound, where the methyl group attaches to the nitrogen at the 2-position instead.[3]
-
Isomer 2: 1-Amino-5-methyltetrazole . Here, the functional groups are reversed; the amino group is on the N1 nitrogen, and the methyl group is on the C5 carbon. This isomer possesses distinct energetic properties and is studied in its own right.
This guide focuses exclusively on 1-Methyl-5-aminotetrazole .
CAS Number and Molecular Formula
Chemical Structure
The structure consists of a planar tetrazole ring, which imparts significant thermal stability. The exocyclic amino group and the methyl group at the N1 position are key to its chemical reactivity and physical properties.
Caption: Molecular structure of 1-Methyl-5-aminotetrazole.
Physicochemical Properties
The properties of 1-Methyl-5-aminotetrazole make it suitable for a range of specialized applications. The data below is compiled from commercial safety data sheets and chemical suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 99.09 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 226-233°C | [1] |
| Solubility | Cloudy solution in Dichloromethane (DCM) | [1] |
| Chemical Stability | Stable under recommended temperatures and pressures | [1] |
Synthesis: A High-Yield Protocol
Mechanistic Insight and Rationale
The primary route to synthesizing 1-Methyl-5-aminotetrazole is the direct methylation of 5-aminotetrazole.[3][4] The core challenge in this synthesis is achieving high regioselectivity. The 5-aminotetrazole anion has two potential sites for alkylation (N1 and N2), leading to a mixture of 1-methyl and 2-methyl isomers. The choice of methylating agent, solvent, and reaction conditions is critical to favor the formation of the desired N1 isomer. Dimethyl sulfate is an effective and potent methylating agent. The patented method described below achieves a high yield (up to 78.1%) and a favorable product-to-byproduct ratio (1:0.04–0.07) by carefully controlling the stoichiometry and reaction environment, minimizing the need for extensive purification.[3]
Detailed Experimental Protocol
This protocol is adapted from a patented, high-yield method.[3][4]
Materials:
-
5-aminotetrazole monohydrate
-
Distilled water
-
Sodium hydroxide (NaOH) solution (7.0-7.5% w/v)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Organic solvent (e.g., Toluene, Xylene, or a 1:1 mixture of Toluene and Chlorobenzene)
Procedure:
-
Preparation: In a suitable reaction flask, add 5-aminotetrazole monohydrate and distilled water.
-
Deprotonation: While stirring at a temperature of 20-25°C, slowly add the 7.0-7.5% aqueous sodium hydroxide solution. Continue stirring until all the 5-aminotetrazole monohydrate has dissolved, forming the sodium salt in situ.
-
Addition of Methylating Agent: At the same temperature (20-25°C), add the organic solvent containing dimethyl sulfate. The molar ratio of 5-aminotetrazole monohydrate to dimethyl sulfate should be approximately 1:0.52.[3]
-
Reaction: Heat the mixture to 88-93°C and maintain this temperature for 1.5 to 4.5 hours with continuous stirring.[3]
-
Workup: Cool the reaction mixture to room temperature. Allow the layers to settle and separate the aqueous phase.
-
Isolation: The product, 1-methyl-5-aminotetrazole, can be isolated from the aqueous phase through techniques such as concentration under reduced pressure followed by cooling to induce crystallization.
-
Purification: The crude product can be further purified by recrystallization from distilled water to obtain the final, high-purity compound.
Synthesis Workflow Diagram
Caption: High-yield synthesis workflow for 1-Methyl-5-aminotetrazole.
Key Applications and Field Insights
The high nitrogen content (82.3% in the parent 5-aminotetrazole) and stable ring structure make 1-Methyl-5-aminotetrazole a valuable precursor in several advanced fields.[5]
-
Energetic Materials: The compound serves as a crucial building block for high-performance propellants and explosives.[6] Its nitrogen-rich structure contributes to a high heat of formation, enhancing energy output, while the methylated tetrazole core provides greater stability compared to some other energetic precursors.[6] It is considered an important intermediate in the synthesis of novel energetic materials.[4]
-
Pharmaceutical Synthesis: 1-Methyl-5-aminotetrazole is utilized as an intermediate in the development of new bioactive molecules.[6] It has been specifically identified in the preparation of chromone and thiachromone carboxyamido tetrazoles, which are investigated as potential anti-asthmatic agents.[2]
-
Agrochemicals: Its ability to act as a concentrated nitrogen source makes it valuable in formulating advanced agrochemicals. It can be incorporated to improve the efficacy of certain herbicides and pesticides.[6]
-
Analytical and Research Chemistry: The compound is also employed as a reagent in various analytical techniques and plays a role in biochemical studies, particularly for understanding enzyme mechanisms.[6]
Safety, Handling, and Toxicology
Due to its chemical nature, strict adherence to safety protocols is mandatory when handling 1-Methyl-5-aminotetrazole.
-
GHS Classification: The compound is classified as a Flammable Solid (Category 2), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[1]
-
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and chemical safety goggles or a face shield.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials and sources of ignition.[1]
-
Incompatibilities and Hazardous Decomposition:
Conclusion
1-Methyl-5-aminotetrazole is a high-value chemical intermediate with a well-defined structure and a robust, high-yield synthesis pathway. Its unique combination of high nitrogen content and molecular stability makes it a critical component in the development of next-generation energetic materials, specialized pharmaceuticals, and advanced agrochemicals. A thorough understanding of its properties, synthesis, and stringent safety requirements is essential for its effective and safe utilization in research and development.
References
- Chem-Impex. (n.d.). 5-Amino-1-methyltetrazole.
- Google Patents. (2013). CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.
- ChemicalBook. (2025). 5-AMINO-1-METHYL-1H-TETRAZOLE | 5422-44-6.
- AK Scientific, Inc. (n.d.).
- Thermo Fisher Scientific. (2025).
- Krayushkin, M. M., et al. (2017). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). HETEROCYCLES, Vol. 94, No. 10.
- Wikipedia. (n.d.). 5-Aminotetrazole.
- Sigma-Aldrich. (n.d.). 5-Methyl-1H-tetrazole 97 4076-36-2.
- Google Patents. (2015). CN103351354B - 1-methyl-5-amino tetrazole synthetic method.
- PrepChem.com. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Aminotetrazole 97 4418-61-5.
- Thermo Fisher Scientific. (n.d.). 5-Methyl-1H-tetrazole, 97% 25 g.
- Zhevnenko, D. M., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Molecules, 27(19), 6611.
- Gruhne, F., et al. (2019). 1‐Amino‐5‐methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. ChemistryOpen, 8(5), 586-591.
Sources
- 1. aksci.com [aksci.com]
- 2. 5-AMINO-1-METHYL-1H-TETRAZOLE | 5422-44-6 [chemicalbook.com]
- 3. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
- 4. CN103351354B - 1-methyl-5-amino tetrazole synthetic method - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
